1-Boc-3-phenylamino-piperidine is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of a piperidine ring, along with a phenylamino substituent at the 3-position. Its molecular formula is , and it has a molar mass of approximately 276.37 g/mol . This compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the development of opioid analgesics.
1-Boc-3-phenylamino-piperidine can be used as a building block in the synthesis of more complex molecules. The Boc group can be selectively removed under certain conditions, allowing the piperidine ring to be further functionalized. PubChem:
Piperidine derivatives are a common scaffold in many drugs. Researchers may investigate 1-Boc-3-phenylamino-piperidine as a starting material for the development of new pharmaceutical compounds.
The synthesis of 1-Boc-3-phenylamino-piperidine can be achieved through several methods:
1-Boc-3-phenylamino-piperidine serves as an important intermediate in organic synthesis, particularly in:
Several compounds share structural similarities with 1-Boc-3-phenylamino-piperidine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-Boc-4-anilino-piperidine | N-protected piperidine | Used as an intermediate for fentanyl derivatives |
| 4-Anilino-1-boc-piperidine | N-protected piperidine | Directly related to opioid synthesis |
| N-Phenethyl-4-piperidinone | Piperidinone | Exhibits stimulant properties |
| N-t-Boc-MDMA | N-protected phenethylamine | Known psychoactive substance |
These compounds are unique due to their specific substituents and functional groups, which influence their biological activity and synthetic utility .
Piperidine, a six-membered heterocyclic ring containing one nitrogen atom, has been a cornerstone of organic chemistry since its isolation from black pepper (Piper nigrum) in the 19th century. The discovery of its alkaloid derivatives, such as piperine, spurred interest in its pharmacological potential. By the mid-20th century, piperidine emerged as a critical scaffold in drug design due to its structural flexibility and ability to interact with biological targets. The introduction of protecting groups like tert-butoxycarbonyl (Boc) in the 1960s revolutionized piperidine functionalization, enabling precise control over reactivity and stereochemistry.
1-Boc-3-phenylamino-piperidine (CAS RN: 183207-67-2) first gained attention in the 1990s as an intermediate in opioid analgesic synthesis. Its Boc-protected amine and phenylamino substituent at the 3-position provided a versatile platform for nucleophilic substitutions and cross-coupling reactions.
1-Boc-3-phenylamino-piperidine plays a pivotal role in synthesizing central nervous system (CNS)-targeted therapeutics. Key applications include:
The compound serves as a precursor to fentanyl analogs. Reductive amination of its deprotected amine with phenethyl ketones yields potent μ-opioid receptor agonists:
| Reaction Step | Reagents | Yield | Selectivity |
|---|---|---|---|
| Boc Deprotection | TFA/DCM | 95% | N/A |
| Reductive Amination | NaBH₃CN, AcOH | 80% | >90% |
Piperidine derivatives exhibit MAO-B inhibition, crucial for treating Parkinson’s disease. Substituents at the 3-position modulate selectivity; phenylamino groups enhance binding to the enzyme’s entrance cavity.
Synthetic methodologies have evolved to optimize yield and scalability:
Large-scale production involves:
Recent advances employ palladium-catalyzed C–N coupling to introduce aryl groups at the 3-position, reducing reliance on toxic reagents.
Ongoing studies focus on:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₄N₂O₂ |
| Molecular Weight | 276.37 g/mol |
| LogP | 2.81 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Melting Point | 89–92°C |
| Storage Conditions | –20°C (desiccated) |
The Boc group shields the piperidine nitrogen, directing electrophilic attacks to the C-3 position. X-ray crystallography reveals a chair conformation with the phenylamino group equatorial, minimizing steric strain.
| Derivative | Target | IC₅₀/EC₅₀ | Application |
|---|---|---|---|
| N-Phenethyl analog | μ-Opioid Receptor | 0.8 nM | Pain management |
| 4-Nitro-phenyl variant | MAO-B | 12 nM | Neurodegeneration |
| Spiro[indole-3,4'-piperidine] | σ-1 Receptor | 45 nM | Neuropathic pain |
Mechanistic insights:
| Parameter | Lab Scale | Pilot Plant |
|---|---|---|
| Boc Protection Yield | 92% | 85% |
| Reaction Time | 2 hours | 4 hours |
| Purity | >99% | 97% |
Regulatory agencies classify 1-Boc-3-phenylamino-piperidine as a Schedule II precursor in jurisdictions monitoring opioid synthesis.
The Boc group is introduced to protect the piperidine nitrogen during synthesis. A common method involves reacting piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). This reaction typically proceeds in dichloromethane or tetrahydrofuran at 0–25°C, achieving yields exceeding 85% [5]. Alternative protecting groups, like benzyloxycarbonyl (Cbz), are less favored due to harsher deprotection conditions. The Boc group’s stability under basic conditions and ease of removal with trifluoroacetic acid (TFA) make it ideal for multi-step syntheses [2].
Introducing the phenylamino group at the 3-position requires regioselective functionalization. One approach employs Ullmann coupling, where a brominated piperidine derivative reacts with aniline under copper(I) catalysis. For example, 3-bromo-1-Boc-piperidine and aniline in the presence of CuI and 1,10-phenanthroline yield the target compound at 110°C in dimethylformamide (DMF) [5]. Another method utilizes Buchwald-Hartwig amination, leveraging palladium catalysts like Pd₂(dba)₃ and Xantphos to couple aryl halides with amines [6].
Regioselectivity is achieved through steric and electronic control. Dieckmann cyclization of N-protected δ-keto esters affords 3-substituted piperidines with high regioselectivity. For instance, ethyl 5-(N-Boc-amino)-3-oxopentanoate undergoes cyclization in toluene with DBU, yielding 1-Boc-3-keto-piperidine, which is subsequently aminated [4]. Alternatively, directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) directs substituents to the 3-position [5].
Table 1: Comparison of Conventional Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Regioselectivity |
|---|---|---|---|
| Ullmann Coupling | CuI, 1,10-phenanthroline, DMF, 110°C | 78 | Moderate |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, K₃PO₄, toluene, 100°C | 85 | High |
| Dieckmann Cyclization | DBU, toluene, reflux | 92 | Excellent |
Palladium-catalyzed cross-couplings dominate advanced synthesis. Suzuki-Miyaura reactions enable the introduction of aryl groups to pre-functionalized piperidines. For example, 1-Boc-3-bromo-piperidine reacts with phenylboronic acid using Pd(PPh₃)₄ and Na₂CO₃ in a dioxane/water mixture, achieving 88% yield [5]. Asymmetric hydrogenation of enamines using chiral catalysts like Rh-DuPhos provides enantiomerically enriched intermediates [2].
Continuous flow systems enhance reaction control and scalability. A microreactor setup for Boc protection reduces reaction time from 12 hours to 30 minutes by improving heat transfer. Similarly, phenylamino group installation via flow-based Ullmann coupling achieves 95% conversion with precise temperature modulation [6].
Microwave irradiation accelerates key steps. Boc deprotection under microwaves (100 W, 120°C, 10 minutes) using HCl/dioxane completes in one-tenth the time of conventional heating [6]. Additionally, microwave-assisted amination of 3-bromo-1-Boc-piperidine with aniline in DMF yields 91% product in 2 hours [6].
Replacing DMF with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF) reduces environmental impact. For instance, Boc protection in 2-MeTHF achieves 89% yield with easier solvent recovery [2].
Immobilized catalysts, such as silica-supported Cu nanoparticles, enable reuse in Ullmann couplings. After five cycles, activity remains above 90% [5].
Dieckmann cyclization exhibits 92% atom economy, as only ethanol is eliminated. In contrast, stoichiometric metal-based couplings (e.g., Ullmann) have lower atom economies (65–70%) [4].
Batch processing suits small-scale syntheses (<1 kg) but faces heat dissipation challenges. Continuous flow systems enable kilogram-scale production with consistent quality [6].
Crystallization-induced dynamic resolution (CIDR) improves enantiopurity during scale-up. For example, seeding with enantiopure 1-Boc-3-phenylamino-piperidine increases yield from 80% to 95% [5].
Chromatography is replaced with recrystallization or acid-base extraction at scale. Boc-protected intermediates are purified via crystallization from hexane/ethyl acetate (3:1) [2].